molecular formula C21H16FN3O3S B2464751 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898421-05-1

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2464751
CAS RN: 898421-05-1
M. Wt: 409.44
InChI Key: YTWXGQWAKSDWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the receptor tyrosine kinase c-MET. This compound has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer and gastric cancer.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

One significant application of similar sulfonamide derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, by introducing a fluorine atom, have shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity, which is essential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Hashimoto et al., 2002).

Antimicrobial Agents

Derivatives of quinazolinone–sulfonamide have been synthesized and demonstrated promising in vitro antimicrobial activities. A novel series of these derivatives showed varied degrees of inhibitory actions against bacteria (S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa) and fungi (A. niger, C. albicans), indicating their potential as antimicrobial agents (Vanparia et al., 2013).

Carbonic Anhydrase Inhibitors

Another critical application is their role as carbonic anhydrase inhibitors. Compounds incorporating triazene moieties with benzenesulfonamide have exhibited powerful inhibitory properties against human carbonic anhydrases I and II. This activity is significant for conditions where the dysregulation of these enzymes is involved, offering a potential therapeutic pathway (Bilginer et al., 2019).

Antitumor and Antiproliferative Agents

Furthermore, the compound and its analogs have shown promise as antitumor and antiproliferative agents. Studies have synthesized novel derivatives showing significant inhibitory effects against various tumor cells, highlighting their potential in cancer therapy. Such compounds could serve as the foundation for developing new antitumor medications with enhanced efficacy and selectivity (Rahman et al., 2014).

Fluorescence Studies and Zinc Detection

Additionally, these compounds have been utilized in fluorescence studies, particularly in detecting zinc ions (Zn2+) in biological systems. The ability to bind to Zn2+ and exhibit fluorescence upon binding makes these derivatives valuable tools in biochemical research for studying Zn2+ roles and dynamics in various physiological and pathological processes (Kimber et al., 2001).

properties

IUPAC Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-6-4-5-16(13-17)24-29(27,28)18-11-9-15(22)10-12-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWXGQWAKSDWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

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